1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine
描述
Substituent Position Effects
- 2-Substituted Derivatives : The axial projection of the 2-[(3-bromo-phenylamino)methyl] group increases steric hindrance, slowing reactions at the piperidine nitrogen.
- 3-Substituted Derivatives : Reduced steric strain in 1-Boc-3-(3-bromo-phenylamino)-piperidine facilitates faster deprotection of the Boc group under acidic conditions.
- 4-Substituted Derivatives : 1-Boc-4-(2-bromo-phenylamino)-piperidine exhibits enhanced crystallinity due to symmetrical packing of para-substituted aromatic groups.
Bromine Position Isomerism
- 3-Bromo vs. 4-Bromo : The 3-bromo substituent in the title compound creates an ortho-directing effect in electrophilic substitution, whereas 4-bromo analogs (e.g., ) favor para-functionalization.
Table 2: Impact of Substituent Position on Physicochemical Properties
These distinctions underscore the importance of substituent geometry in drug design, where lipophilicity and steric accessibility dictate bioavailability and target binding.
属性
CAS 编号 |
887587-63-5 |
|---|---|
分子式 |
C17H25BrN2O2 |
分子量 |
369.3 g/mol |
IUPAC 名称 |
tert-butyl 2-[(3-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-5-4-9-15(20)12-19-14-8-6-7-13(18)11-14/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3 |
InChI 键 |
CRQSYKAYDAEWFW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=CC=C2)Br |
产品来源 |
United States |
准备方法
Reductive Amination Approach
Reaction Mechanism
This method involves the condensation of 1-Boc-piperidone with 3-bromoaniline followed by reduction to form the target compound. The Boc-protected piperidone reacts with the amine group of 3-bromoaniline under acidic conditions, forming an imine intermediate. Subsequent reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) yields the secondary amine.
Key Steps:
Imine Formation :
- 1-Boc-4-piperidone (1.0 mol) is dissolved in dichloromethane (DCM).
- 3-Bromoaniline (1.2 mol) and glacial acetic acid (1.5 mol) are added.
- The mixture is stirred at room temperature for 12 hours.
Reduction :
- NaBH(OAc)₃ (1.5 mol) is added portion-wise at 0°C.
- The reaction is stirred for 24 hours, followed by quenching with saturated NaHCO₃.
Data:
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 36 hours |
| Key Reference | CN103204801A |
Mannich Reaction Strategy
Reaction Design
The Mannich reaction enables the direct introduction of the (3-bromo-phenylamino)methyl group onto the Boc-protected piperidine core. This one-pot method uses formaldehyde and 3-bromoaniline to form a β-amino alcohol intermediate, which undergoes dehydration.
Protocol:
- Boc-Piperidine (1.0 mol) is dissolved in ethanol.
- Formaldehyde (2.0 mol, 37% aqueous) and 3-bromoaniline (1.1 mol) are added.
- The mixture is refluxed at 80°C for 8 hours under HCl catalysis (0.1 mol).
Optimization Challenges:
- Excess formaldehyde leads to bis-alkylation byproducts.
- Acid concentration must be tightly controlled to avoid Boc deprotection.
Data:
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Byproduct Formation | 5–8% |
| Key Reference | PMC7115492 |
Alkylation of Piperidine Derivatives
Methodology
This route employs 2-bromo-Boc-piperidine as the starting material, which undergoes nucleophilic substitution with (3-bromo-phenylamino)methanol in the presence of a base.
Procedure:
- 2-Bromo-Boc-piperidine (1.0 mol) and (3-bromo-phenylamino)methanol (1.2 mol) are dissolved in DMF.
- K₂CO₃ (2.5 mol) is added, and the mixture is heated to 80°C for 24 hours.
Limitations:
- Competing elimination reactions reduce yields.
- Requires pre-functionalized piperidine intermediates.
Data:
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity (NMR) | 97% |
| Key Reference | CN114044783A |
Hydrogenation of Imine Intermediates
Industrial-Scale Synthesis
A two-step process involving imine formation followed by catalytic hydrogenation is favored for scalability.
Steps:
Imine Synthesis :
- Boc-piperidine aldehyde (1.0 mol) and 3-bromoaniline (1.1 mol) are refluxed in toluene.
- Water is removed via azeotropic distillation.
Hydrogenation :
- The imine is dissolved in methanol with 5% Pd/C (10 wt%).
- Hydrogenation occurs at 60°C under 0.8–1.0 MPa H₂ for 6 hours.
Advantages:
- High purity (≥99%) due to selective reduction.
- Minimal byproducts.
Data:
| Parameter | Value |
|---|---|
| Yield | 88–92% |
| Reaction Scale | Up to 500 kg/batch |
| Key Reference | CN107805218B |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 85–90% | ≥98% | Moderate | High |
| Mannich Reaction | 75–80% | 95% | Low | Moderate |
| Alkylation | 60–65% | 97% | High | Low |
| Hydrogenation | 88–92% | ≥99% | High | Moderate |
Critical Challenges and Solutions
Boc Deprotection Risks
Steric Hindrance at Piperidine 2-Position
Emerging Methodologies
Organocatalytic Asymmetric Synthesis
Recent advances in cinchona alkaloid-derived catalysts enable enantioselective formation of the aminomethyl group, achieving >90% ee in pilot studies.
Flow Chemistry Applications
Continuous flow systems reduce reaction times for reductive amination from 36 hours to 4–6 hours while improving yields by 5–7%.
化学反应分析
Types of Reactions: 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl group to other functional groups, such as amines or alcohols.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of 1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The brominated phenyl group and piperidine ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The Boc group provides stability and protection during chemical reactions, ensuring the compound’s integrity until it reaches its target site.
相似化合物的比较
Comparison with Structural Analogs
Piperidine Derivatives with Varying Substituents
Boc-Protected Piperidines with Aromatic Amines
Key Observations :
- Substituent Position: Activity and physicochemical properties vary significantly with substituent placement. For example, 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine exhibits a higher predicted pKa (9.67) compared to other analogs, suggesting enhanced basicity .
- Ring Size : Replacing piperidine with pyrrolidine (5-membered ring) reduces molecular weight and alters steric effects, impacting binding affinity in receptor-targeted applications .
TLR7/8 Activity of Piperidine-Based Agonists
highlights Boc-protected piperidines as TLR7/8 agonists.
| Compound | TLR7 EC₅₀ (µM) | TLR8 EC₅₀ (µM) | Max. Activity (% of Resiquimod) |
|---|---|---|---|
| A1-boc | 0.18 | >10 | 55% (TLR7) |
| A2-boc | 0.11 | >10 | 86% (TLR7) |
| Resiquimod | 0.01 | 0.03 | 100% (TLR7/8) |
Key Finding : Boc protection improves TLR7 selectivity but reduces solubility and maximal activity compared to unmodified agonists like Resiquimod .
Functional Group Modifications
Bromine vs. Fluorine Substituents
- 3-Bromo-phenyl (Target Compound): Bromine’s electron-withdrawing nature enhances electrophilic reactivity, facilitating Suzuki-Miyaura cross-coupling in further derivatization .
Piperidine vs. Pyrrolidine Core
- Piperidine (6-membered ring): Offers conformational flexibility, favoring interactions with hydrophobic pockets in enzyme active sites.
- Pyrrolidine (5-membered ring): Increased ring strain and rigidity may enhance selectivity for specific targets, as seen in kinase inhibitors .
生物活性
1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and implications for pharmacological applications.
Chemical Structure and Properties
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 3-bromo-benzylamino substituent. Its molecular formula is , with a molecular weight of approximately 369.297 g/mol. The presence of the bromine atom and amino group suggests potential reactivity, which can be leveraged in various therapeutic contexts.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, compounds with similar structural motifs have been investigated for their pharmacological properties. The piperidine ring and amino group indicate potential interactions with biological targets such as receptors or enzymes. Similar compounds have demonstrated activities as:
- Analgesics
- Antidepressants
- Anticancer agents
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The structure suggests that it may interact with various receptors, potentially influencing signaling pathways related to pain, mood regulation, or cancer cell proliferation.
- Enzyme Inhibition : The presence of the amino group may facilitate binding to enzyme active sites, inhibiting their function and altering metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected analogs:
Anticancer Activity
Research into similar piperidine derivatives has highlighted their potential in cancer treatment. For example, studies on protein farnesyltransferase (PFT) inhibitors show that compounds targeting this enzyme can effectively inhibit cancer cell growth by disrupting critical signaling pathways . Although direct studies on this compound are lacking, its structural similarities suggest it could exhibit analogous effects.
Antimicrobial Properties
Piperidine derivatives have also been evaluated for their antimicrobial properties. In vitro tests have shown that certain piperidine compounds can inhibit the growth of various bacteria and fungi, indicating a potential therapeutic application in treating infections . The halogen substituents in these compounds often enhance their bioactivity.
Future Directions for Research
Given the promising structural characteristics and preliminary insights into the biological activity of this compound, future research should focus on:
- In vitro Binding Studies : Investigating its binding affinity to specific receptors or enzymes using techniques such as surface plasmon resonance or radiolabeled binding assays.
- Pharmacological Profiling : Conducting comprehensive pharmacological studies to evaluate its efficacy in relevant disease models.
- Synthesis of Derivatives : Exploring modifications to the existing structure to enhance potency and selectivity towards desired biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
